(5-Methylisoquinolin-1-yl)methanol
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Overview
Description
(5-Methylisoquinolin-1-yl)methanol is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including (5-Methylisoquinolin-1-yl)methanol, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another method is the Pictet-Spengler reaction, which involves the cyclization of beta-arylethylamines with carbonyl compounds in the presence of hydrogen chloride .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes to enhance efficiency and yield. For example, the use of metal catalysts such as copper or nickel can facilitate the cyclization and condensation reactions required to produce these compounds .
Chemical Reactions Analysis
Types of Reactions: (5-Methylisoquinolin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5-Methylisoquinolin-1-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methylisoquinolin-1-yl)methanol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, they can inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system .
Comparison with Similar Compounds
Isoquinoline: The parent compound of (5-Methylisoquinolin-1-yl)methanol, known for its wide range of biological activities.
Quinoline: A structurally similar compound with applications in medicinal chemistry and industry.
(7-Methoxy-6-methylisoquinolin-1-yl)propan-1-one: Another isoquinoline derivative with similar biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position and the hydroxymethyl group at the 1-position can lead to distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(5-methylisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-3-2-4-10-9(8)5-6-12-11(10)7-13/h2-6,13H,7H2,1H3 |
InChI Key |
RKZMJRJEFQQPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC=C1)CO |
Origin of Product |
United States |
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